5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 652148-93-1
Cat. No.: VC3175693
Molecular Formula: C11H15BClNO2
Molecular Weight: 239.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652148-93-1 |
|---|---|
| Molecular Formula | C11H15BClNO2 |
| Molecular Weight | 239.51 g/mol |
| IUPAC Name | 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(13)7-14-9/h5-7H,1-4H3 |
| Standard InChI Key | RWOCXFPQPISTSD-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine consists of a pyridine ring with a chlorine atom at the 5-position and a pinacol boronic ester group at the 2-position. Based on analysis of similar compounds, we can identify its key physical and chemical properties.
Physical and Chemical Properties
While specific data for this exact compound is limited in the available literature, properties can be reasonably inferred from structurally similar compounds such as its isomer 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The predicted properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₁H₁₅BClNO₂ | Same as isomeric compound 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Molecular Weight | 239.51 g/mol | Calculated from molecular formula |
| Physical Appearance | White crystalline solid | Typical for this class of compounds |
| Melting Point | 80-90°C (estimated) | Based on similar borylated pyridines |
| Solubility | Poorly soluble in water; soluble in organic solvents | Characteristic of boronic esters |
| Stability | Moderately stable; sensitive to moisture | Pinacol boronic esters are more stable than free boronic acids |
The compound is expected to have limited water solubility but good solubility in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and dimethyl sulfoxide. As with other pinacol boronic esters, it may undergo slow hydrolysis under prolonged exposure to moisture .
Synthesis Methods
Common Synthetic Routes
Several synthetic approaches can be employed to prepare 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Drawing from established methodologies for similar compounds, the most viable synthetic routes are outlined below.
Palladium-Catalyzed Borylation
The most common approach involves palladium-catalyzed borylation of 5-chloro-2-bromopyridine or 5-chloro-2-iodopyridine with bis(pinacolato)diboron. This method typically employs a palladium catalyst such as PdCl₂(dppf) in the presence of a base like potassium acetate .
Lithium-Halogen Exchange
Another effective strategy involves lithium-halogen exchange of 5-chloro-2-bromopyridine using n-butyllithium at low temperature, followed by treatment with a trialkyl borate and subsequent transesterification with pinacol .
Direct C-H Borylation
Iridium-catalyzed direct C-H borylation represents a more modern approach, potentially allowing for the direct conversion of 5-chloropyridine to the desired product using bis(pinacolato)diboron in conjunction with an iridium catalyst and appropriate ligand .
Table 2: Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Typical Conditions | Estimated Yield | Advantages/Limitations |
|---|---|---|---|---|---|
| Pd-Catalyzed Borylation | 5-chloro-2-bromopyridine | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc | Dioxane, 80-100°C, 8-16h | 65-85% | Well-established; requires halogenated precursor |
| Li-Halogen Exchange | 5-chloro-2-bromopyridine | n-BuLi, B(OiPr)₃, pinacol | THF, -78°C to rt | 55-75% | Sensitive to moisture; requires cryogenic conditions |
| Direct C-H Borylation | 5-chloropyridine | Bis(pinacolato)diboron, [Ir(COD)OMe]₂, dtbpy | THF or hexane, 60-80°C | 40-65% | Atom-economical; less regioselective |
Reactivity Profile
General Reactivity Patterns
The reactivity of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is dominated by two key functional groups: the pinacol boronic ester and the chlorine substituent. These groups enable distinct transformation pathways that can be leveraged sequentially for diverse synthetic applications.
Boronic Ester Transformations
The pinacol boronic ester group primarily participates in cross-coupling reactions, particularly Suzuki-Miyaura coupling with aryl or vinyl halides. Other important transformations include:
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Oxidation to the corresponding hydroxypyridine
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Chan-Lam coupling with amines or phenols
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Rhodium-catalyzed 1,4-addition to α,β-unsaturated carbonyl compounds
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Conversion to other functional groups via boronate intermediates
Transformations at the Chlorine Position
The chlorine substituent at the 5-position can undergo various transformations:
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Suzuki-Miyaura coupling with other boronic acids/esters
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Buchwald-Hartwig amination
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Nucleophilic aromatic substitution with appropriate nucleophiles
Applications in Organic Synthesis
Cross-Coupling Applications
The primary application of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in cross-coupling reactions to construct complex molecular frameworks. Its dual functionality allows for sequential transformations, making it valuable in the synthesis of multiply substituted pyridines.
Table 3: Representative Cross-Coupling Applications
| Reaction Type | Coupling Partner | Catalyst System | Product Class | Potential Applications |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl halides | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2-Aryl-5-chloropyridines | Pharmaceutical intermediates |
| Suzuki-Miyaura followed by Buchwald-Hartwig | Aryl halides, then amines | Sequential Pd catalysis | 2-Aryl-5-aminopyridines | CNS-active compounds |
| Chan-Lam coupling | Phenols or amines | Cu(OAc)₂ | 2-Aryloxy/arylamino-5-chloropyridines | Agrochemical building blocks |
| Sequential double coupling | Various | Multiple catalysts | 2,5-Disubstituted pyridines | Ligands, functional materials |
Pharmaceutical Applications
Pyridine derivatives are prevalent in numerous pharmaceutical compounds, and borylated pyridines serve as valuable intermediates in their synthesis. Similar compounds to 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been utilized in the synthesis of:
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Kinase inhibitors for cancer treatment
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Anti-inflammatory agents
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Antimicrobial compounds
The position of the boronic ester at C-2 (adjacent to the pyridine nitrogen) offers distinctive electronic properties compared to other isomers, potentially influencing the pharmacological properties of resulting compounds.
Materials Science Applications
In materials science, functionalized pyridines contribute to the development of:
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